
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2F2O. It is a solid compound with a molecular weight of 299.93 g/mol. This compound is known for its unique structure, which includes two bromine atoms and two fluorine atoms attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form 2,5-difluorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 2,2-diamino-1-(2,5-difluorophenyl)ethanone or 2,2-dithio-1-(2,5-difluorophenyl)ethanone.
Reduction Reactions: The major product is 1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: The major product is 2,5-difluorobenzoic acid.
Scientific Research Applications
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(2,5-difluorophenyl)ethanone: This compound has only one bromine atom and is less reactive in substitution reactions.
2,2-Dibromo-1-(3,5-difluorophenyl)ethanone: This compound has a different fluorine substitution pattern, which affects its reactivity and properties.
2,2-Dibromo-1-(2,3-difluorophenyl)ethanone: The position of the fluorine atoms influences the compound’s chemical behavior and applications.
Properties
Molecular Formula |
C8H4Br2F2O |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H |
InChI Key |
GNXQYGDOCATBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


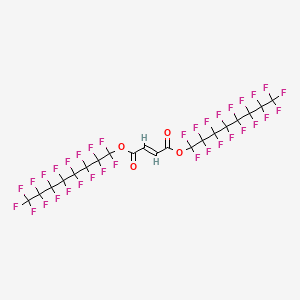
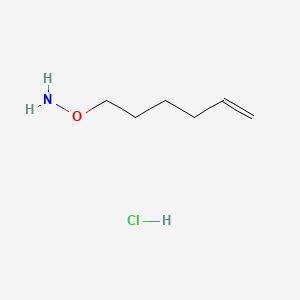
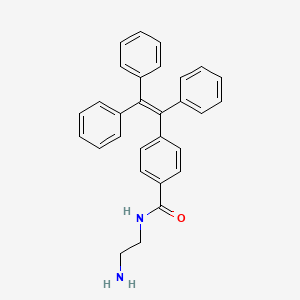
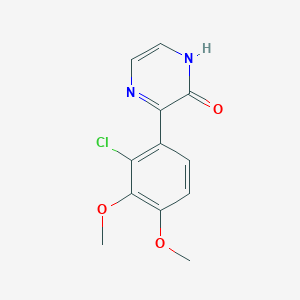






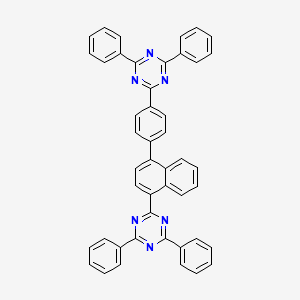


![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
